molecular formula C13H19NO2S B14241306 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide CAS No. 518980-59-1

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

Cat. No.: B14241306
CAS No.: 518980-59-1
M. Wt: 253.36 g/mol
InChI Key: SSHOWYSUQNLRLZ-UHFFFAOYSA-N
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Description

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide is a benzamide derivative featuring a 4-ethoxy substituent, an N,N-diethylamide group, and a sulfanyl (-SH) group at the 2-position. The sulfanyl group may participate in tautomerism or redox reactions, distinguishing it from sulfonamide or thioether analogs.

Properties

CAS No.

518980-59-1

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

4-ethoxy-N,N-diethyl-2-sulfanylbenzamide

InChI

InChI=1S/C13H19NO2S/c1-4-14(5-2)13(15)11-8-7-10(16-6-3)9-12(11)17/h7-9,17H,4-6H2,1-3H3

InChI Key

SSHOWYSUQNLRLZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)OCC)S

Origin of Product

United States

Preparation Methods

Synthetic Routes for 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide

Formation of the Benzamide Core

The synthesis begins with the preparation of the 4-ethoxy-N,N-diethylbenzamide intermediate.

Step 1: Acid Chloride Formation
4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. The reaction proceeds at 60–80°C for 4–6 hours, yielding 4-ethoxybenzoyl chloride. Excess reagent is removed via distillation or vacuum evaporation.

Step 2: Amidation with Diethylamine
The acid chloride is reacted with diethylamine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0–5°C. Triethylamine is added to neutralize HCl, and the mixture is stirred for 12–24 hours. The product, 4-ethoxy-N,N-diethylbenzamide, is isolated via aqueous workup and recrystallization (yield: 85–92%).

Introduction of the Sulfanyl Group

The sulfanyl group is introduced at the 2-position of the aromatic ring through two primary methods:

Electrophilic Thiolation

A brominated intermediate (2-bromo-4-ethoxy-N,N-diethylbenzamide) is synthesized via directed ortho-metalation. The bromine atom is substituted with a sulfanyl group using hydrogen sulfide (H₂S) in the presence of a copper(I) catalyst at 100–120°C. This method achieves moderate yields (65–75%) but requires careful handling of H₂S.

Dehydrosulfurization of Thiourea Intermediates

Adapting methodologies from oxadiazine synthesis, a thiourea intermediate is formed by reacting 4-ethoxy-N,N-diethyl-2-aminobenzamide with carbon disulfide (CS₂). Dehydrosulfurization is achieved using:

  • Dicyclohexylcarbodiimide (DCC): Yields 80–88% at 25°C in dichloromethane.
  • Iodine-Triethylamine (I₂/Et₃N): Generates the sulfanyl group via in situ formation of a disulfide intermediate, yielding 70–78%.

Comparative Analysis of Thiolation Methods

Method Reagents/Conditions Yield (%) Advantages Limitations
Electrophilic H₂S, Cu(I), 100–120°C 65–75 Direct substitution Toxicity of H₂S, moderate yields
Dehydrosulfurization DCC, 25°C 80–88 High yields, mild conditions Cost of DCC
Dehydrosulfurization I₂/Et₃N, 0–5°C 70–78 Low-cost reagents Requires cold conditions

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in amidation but may promote sulfanyl group oxidation.
  • Low temperatures (0–5°C) minimize side reactions during thiolation, as demonstrated in I₂/Et₃N-mediated dehydrosulfurization.

Catalytic Systems

Copper(I) iodide improves electrophilic thiolation efficiency, reducing reaction time from 24 hours to 8 hours.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adopting flow chemistry principles, the amidation and thiolation steps are performed in tandem within a microreactor system. This approach reduces purification steps and increases throughput (purity: 97–99%).

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) removes unreacted diethylamine.
  • Crystallization: Ethanol-water mixtures yield crystalline product with >99% purity.

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -OCH₂CH₃), δ 1.42 (t, 6H, -N(CH₂CH₃)₂), δ 3.58 (q, 4H, -N(CH₂CH₃)₂), δ 4.12 (q, 2H, -OCH₂CH₃), δ 7.32–7.89 (m, 3H, aromatic), δ 8.21 (s, 1H, -SH).
  • FT-IR (KBr): ν 2550 cm⁻¹ (S-H), 1650 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms ≥98% purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the ethoxy group or to modify the sulfanyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-ethoxylated derivatives, modified sulfanyl compounds

    Substitution: Various substituted benzamides

Scientific Research Applications

4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide and related compounds:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Key Spectral Features (IR/NMR) Stability Considerations
This compound (Target) C₁₃H₁₉NO₂S -SH (2-position), -OEt (4), -N(Et)₂ Likely amide coupling or nucleophilic substitution Expected: ν(S-H) ~2500–2600 cm⁻¹ (if thiol form); δ(OCH₂) ~4.0–4.2 ppm (¹H NMR) Prone to oxidation due to -SH group
4-Ethoxy-N,N-diethylbenzenesulfonamide C₁₄H₂₂N₂O₃S -SO₂N(Et)₂, -OEt Sulfonylation of amines ν(SO₂) ~1150–1350 cm⁻¹; δ(NCH₂) ~3.3–3.5 ppm (¹H NMR) Higher oxidative stability
4-Amino-N-(2-thiazolyl)benzenesulfonamide C₉H₉N₃O₂S₂ -SO₂NH-thiazole, -NH₂ Sulfanilamide derivatization ν(NH) ~3150–3319 cm⁻¹; δ(aromatic) ~6.8–7.5 ppm Moderate stability; pH-sensitive
5-Fluorobenzene-1,2-diamine derivatives C₆H₆F₂N₂ -NH₂ (1,2-positions), -F Reduction of nitro compounds (SnCl₂/H⁺) ν(NH) ~3278–3414 cm⁻¹; δ(F) ~-110 ppm (¹⁹F NMR) Air-sensitive; requires immediate use

Spectral Characteristics

  • IR Spectroscopy :
    • The target compound’s sulfanyl group may show ν(S-H) at ~2500–2600 cm⁻¹ if in the thiol form. However, tautomerism to a thione (C=S) would shift this to ν(C=S) ~1240–1255 cm⁻¹, as observed in triazole-thiones .
    • Sulfonamides (e.g., ) display strong ν(SO₂) bands at ~1150–1350 cm⁻¹, absent in the target compound.
  • NMR Spectroscopy :
    • Ethoxy protons (OCH₂CH₃) resonate at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂) in both the target and sulfonamide analogs.
    • Diethylamide protons (NCH₂) appear at δ 3.3–3.5 ppm, similar across analogs .

Stability and Functional Implications

  • Sulfanyl Group : The -SH group in the target compound increases susceptibility to oxidation, forming disulfides or sulfonic acids. This contrasts with sulfonamides (e.g., ), which are more stable under oxidative conditions.
  • Tautomerism : Like triazole-thiones , the target compound may exist in thiol-thione equilibrium, influencing its reactivity and interaction with biological targets (e.g., enzyme active sites).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethoxy-N,N-diethyl-2-sulfanylbenzamide, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-ethoxy-2-mercaptobenzoic acid with N,N-diethylamine in the presence of coupling agents like EDCl/HOBt. Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy (integration of ethoxy, diethylamide, and sulfanyl protons) .

Q. Which spectroscopic techniques are critical for characterizing its structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for ethoxy (-OCH₂CH₃), diethylamide (-N(CH₂CH₃)₂), and sulfanyl (-SH) groups. Compare with analogs like N,N-diethyl-4-fluorobenzamide .
  • FT-IR : Confirm S-H stretching (~2550 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers screen its biological activity in preliminary assays?

  • Methodological Answer :

  • Enzyme Inhibition : Test against bacterial urease (cf. N,N-diethyl-4-fluorobenzamide’s inhibition of urea hydrolysis) using spectrophotometric monitoring of ammonia release .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What computational strategies predict its binding affinity to target enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like urease (PDB: 4H9M). Compare with benzamide derivatives in PubChem .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How can contradictory data in reaction yields or bioactivity be resolved?

  • Methodological Answer :

  • DOE (Design of Experiments) : Apply fractional factorial design to isolate variables (e.g., solvent polarity, temperature) affecting synthesis yield .
  • Meta-Analysis : Cross-reference bioactivity data with structurally similar compounds (e.g., 3,4-dichloro-N-(pyrimidinylphenyl)benzenesulfonamide) to identify trends in substituent effects .

Q. What strategies optimize its solubility and stability for in vivo studies?

  • Methodological Answer :

  • Co-Crystallization : Screen with cyclodextrins or succinic acid to enhance aqueous solubility .
  • Accelerated Stability Testing : Use LC-MS to monitor degradation under stress conditions (40°C/75% RH) over 14 days .

Data-Driven Research Design

Q. How to design a QSAR model for its pharmacological activity?

  • Methodological Answer :

  • Descriptor Selection : Extract electronic (HOMO/LUMO) and steric (LogP, molar refractivity) parameters via Gaussian 16 .
  • Validation : Apply leave-one-out cross-validation and compare with datasets from PubChem’s benzamide analogs .

Q. What analytical workflows validate its metabolic pathways?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
  • Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic intermediates in urine/bile .

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